2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-8-7-23-15(17-8)10(3)19-14(21)12-9(2)18-13(11-5-6-11)20-16(12)22-4/h7,10-11H,5-6H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCVRXQVAMIOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)NC(=O)C2=C(N=C(N=C2SC)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide involves several steps. One common method includes the reaction of α-cyano-β-ethoxyacrylamides with hydrazine and substituted hydrazines This method allows for the creation of derivatives with varying biological activities
Chemical Reactions Analysis
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the compound.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable antitumor properties. The structural features of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide may contribute to its efficacy against various cancer cell lines. Studies have shown that similar pyrimidine derivatives inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes relevant in disease pathways. For example, it has shown promise as an inhibitor of protein kinases, which play critical roles in cell signaling and cancer progression. The unique thiazole moiety may enhance binding affinity and selectivity towards target enzymes, making it a candidate for further exploration in enzyme inhibition studies .
Case Studies
Structural Insights
The molecular structure of this compound allows for diverse interactions with biological targets:
| Structural Feature | Function |
|---|---|
| Cyclopropyl Group | Enhances binding affinity through conformational flexibility |
| Methylsulfanyl Group | Potentially increases solubility and stability |
| Thiazole Substituent | May improve selectivity towards specific receptors or enzymes |
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide involves its interaction with various molecular targets and pathways. Pyrimidine and thiazole derivatives, including this compound, have been studied for their diverse biological activities. These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties. The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
Key Observations :
- The thiazole and pyrimidine cores are conserved across analogues, suggesting shared bioactivity profiles (e.g., kinase or ion channel modulation) .
- The cyclopropyl group in the target compound and analogues likely enhances metabolic stability compared to non-cyclopropyl derivatives .
- The methylsulfanyl group in the target compound may confer distinct electronic effects compared to the oxoethyl or carbamoyl groups in other analogues .
Pharmacological and Functional Comparisons
Table 2: Bioactivity and Mechanism Insights
Research Findings :
- Methylsulfanyl at position 6 may reduce oxidative metabolism compared to nitro-containing analogues like niclosamide, improving pharmacokinetics .
- Analogues with piperidine-carboxamide () or pyrazole-methoxyethyl () substituents exhibit divergent solubility and bioavailability profiles, highlighting the target compound’s balance of lipophilicity and polar interactions .
Biological Activity
2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₂₀N₄OS₂
- Molecular Weight : 348.5 g/mol
- CAS Number : 1436198-82-1
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The thiazole moiety is particularly noted for enhancing the compound's interaction with biological targets, which may lead to diverse pharmacological effects.
Antitumor Activity
Research has indicated that compounds containing thiazole rings often exhibit significant antitumor properties. For instance, derivatives similar to 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine have demonstrated cytotoxicity against various cancer cell lines. A study reported IC50 values indicating effective inhibition of cell proliferation in cancer lines such as A-431 and Jurkat cells, suggesting that this compound may also possess similar properties due to structural similarities with known active compounds .
Anticonvulsant Activity
The compound has been evaluated for anticonvulsant activity in animal models. Studies suggest that certain structural features contribute to increased efficacy in preventing seizures. The presence of specific substituents on the pyrimidine ring appears crucial for enhancing anticonvulsant properties .
Other Pharmacological Effects
Additionally, the compound has shown promise in modulating metabolic pathways related to insulin signaling. Given the importance of the insulin receptor in metabolic regulation, compounds that interact with this pathway could have implications for treating metabolic disorders such as diabetes .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Cyclopropyl-4-methyl-6-methylsulfanyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-5-carboxamide?
- Methodological Answer : The compound’s synthesis typically involves sequential functionalization of the pyrimidine core. For example:
Core formation : Cyclopropyl and methylsulfanyl groups are introduced via nucleophilic substitution or cross-coupling reactions at positions 2 and 6 of the pyrimidine ring .
Carboxamide installation : The 5-carboxamide group is added through acylation of the pyrimidine intermediate, often using activated carbonyl reagents (e.g., acid chlorides) .
Thiazole coupling : The N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl] sidechain is attached via amidation or reductive amination, requiring careful control of stoichiometry to avoid byproducts .
- Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., Pd for cross-coupling) significantly impact yield.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and stereochemistry. For example, cyclopropyl protons appear as distinct multiplets (δ 1.2–2.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% is typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 407.15) .
Advanced Research Questions
Q. How can researchers optimize the cyclopropane ring formation to mitigate low yields or side reactions?
- Methodological Answer :
- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) or copper-mediated cyclopropanation may improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase epimerization; mixed solvents (e.g., THF/H2O) can stabilize intermediates .
- Temperature Gradients : Lower temperatures (0–25°C) reduce dimerization, while higher temperatures (80°C) accelerate ring closure .
Q. What strategies resolve ambiguities in the compound’s crystal structure or stereochemistry?
- Methodological Answer :
- X-ray Crystallography : Co-crystallization with heavy atoms (e.g., bromine derivatives) enhances diffraction quality. For example, used this approach to resolve pyrimidine-thiazole dihedral angles .
- Computational Modeling : Density Functional Theory (DFT) simulations predict preferred conformations, validated against experimental NMR coupling constants .
Q. How should discrepancies in reported biological activity (e.g., IC50 variability) be addressed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
